1-(1-Cyclopropylethyl)urea
Description
1-(1-Cyclopropylethyl)urea is a urea derivative characterized by a cyclopropylethyl substituent attached to the urea backbone. Urea derivatives are widely utilized in pharmaceutical and agrochemical research due to their hydrogen-bonding capabilities and structural versatility. The cyclopropane ring in its structure may confer unique steric and electronic effects, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopropylethylurea |
InChI |
InChI=1S/C6H12N2O/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) |
InChI Key |
ALVRDJSKGZLKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Cyclopropylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 1-cyclopropylethylamine with an isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of 1-cyclopropylethylamine with potassium isocyanate in water, which is a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Cyclopropylethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylethyl)urea involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-ETHYL-1-(2-METHYLPHENYL)UREA (CAS 20722-63-8)
This compound shares a urea backbone but differs in substituents (ethyl and methylphenyl groups vs. cyclopropylethyl). Key distinctions include:
The methylphenyl group in 1-ETHYL-1-(2-METHYLPHENYL)UREA likely enhances lipophilicity compared to the cyclopropylethyl group, which may improve solubility in polar solvents.
Cyclopropane-Containing Analogues
1-(1-Cyclopropylethyl)piperidin-4-amine (CAS 1038972-85-8)
This amine derivative shares the cyclopropylethyl substituent but lacks the urea functional group. Key differences:
1-(1-Cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 926215-72-7)
This heterocyclic compound features a cyclopropylethyl group attached to a pyrazolo-pyridine scaffold. While structurally distinct, it highlights the role of cyclopropane in modulating physicochemical properties:
The cyclopropylethyl group in both compounds may enhance membrane permeability in biological systems.
Key Research Findings and Limitations
- Hazard Profiles : Substituted ureas like 1-ETHYL-1-(2-METHYLPHENYL)UREA exhibit moderate toxicity (oral, dermal), suggesting that this compound may require similar safety protocols .
- Reactivity : Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions, which could influence the stability of this compound during synthesis .
- Data Gaps: No direct toxicity or stability data exists for this compound in the provided evidence, necessitating further experimental validation.
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